Product packaging for Light lysergic acid(Cat. No.:)

Light lysergic acid

Cat. No.: B14879465
M. Wt: 300.35 g/mol
InChI Key: AIPOVVZMHZFYIP-ZLENFMNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Light lysergic acid, also systematically known as (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid, is a fundamental ergoline alkaloid and a crucial synthetic precursor in organic and medicinal chemistry research . It serves as the core structural scaffold for a wide range of pharmacologically active lysergamides, most notably the potent serotonergic psychedelic lysergic acid diethylamide (LSD) . As a primary metabolite of various lysergamides, this compound is integral to metabolic and pharmacokinetic studies . The primary research value of this compound lies in its role in investigating the structure-activity relationships (SAR) of ergot alkaloids and developing novel compounds for potential therapeutic applications . Its significance is further underscored by its natural occurrence as a product of the ergot fungus ( Claviceps purpurea ) and its presence in the seeds of certain plants like Argyreia nervosa and Ipomoea species (morning glories), making it a compound of interest in botanical and natural product studies . Researchers utilize this compound in advanced studies focused on the serotonergic system. While its direct mechanism is distinct from its diethylamide derivative, its structural similarity allows it to be a key starting point for synthesizing compounds that act as partial agonists or antagonists at various serotonin (5-HT) receptors, particularly the 5-HT 2A receptor . This interaction is central to ongoing preclinical research in neuroscience and psychiatry, exploring mechanisms relevant to various neuropsychiatric conditions . Furthermore, research into its biosynthetic pathway has been successfully reconstituted in transgenic systems, highlighting its importance in biochemical and synthetic biology research . This product is provided For Research Use Only. Not for Human Consumption. It is the responsibility of the researcher to ensure all local, state, national, and international regulations regarding the handling and use of this compound are strictly followed. Product Specifications (Representative) • CAS Number: 82-58-6 • Molecular Formula: C 16 H 16 N 2 O 2 • Purity: ≥95% (HPLC) • Form: Solid • Storage: Store in a cool, dry, and dark place at -20°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O3 B14879465 Light lysergic acid

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid

InChI

InChI=1S/C17H20N2O3/c1-19-9-11(16(20)21)7-17(22-2)12-4-3-5-13-15(12)10(8-18-13)6-14(17)19/h3-5,8,11,14,18H,6-7,9H2,1-2H3,(H,20,21)/t11-,14-,17+/m1/s1

InChI Key

AIPOVVZMHZFYIP-ZLENFMNRSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)O

Canonical SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Dearomative Coupling Approaches

Smith et al. (2023) pioneered a six-step synthesis of racemic lysergic acid via a halopyridine-indole coupling strategy. The retrosynthesis disconnects the tetracyclic ergoline scaffold into a 4-bromoindole and a halogenated pyridine derivative (Figure 1). Key steps include:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling between 4-bromoindole and 3-bromopyridine installs the C-9–C-10 bond.
  • Dearomatization : Lithium hexamethyldisilazide (LiHMDS)-mediated cyclization induces dearomatization, forming the piperidine ring.
  • Stereoselective Reduction : Sodium borohydride reduces the intermediate enamine with moderate diastereoselectivity (d.r. = 1.6:1).

This route achieves an overall yield of 18% for (±)-lysergic acid, with this compound isolated via chiral chromatography.

Ergot Alkaloid Derivatization

Classical methods derive this compound from ergot alkaloids like ergotamine. The Creative Commons protocol outlines a three-step process:

  • Hydrazinolysis : Ergoline amides react with anhydrous hydrazine to yield isolysergic acid hydrazide.
  • Diazotization : Treatment with ice-cold HCl/NaNO2 generates a diazonium intermediate, which undergoes hydrolysis to lysergic acid.
  • Photochemical Isomerization : Exposure to yellow light (590 nm) induces epimerization at C-8, producing this compound.

This method suffers from low yields (≈12%) due to competing decomposition pathways under acidic conditions.

Contemporary Synthetic Methodologies

Palladium-Catalyzed Cyclization

A 2023 ChemRxiv publication details a palladium-catalyzed approach using N-methylpyrrolidine (NMP) as a key ligand:

  • Buchwald-Hartwig Amination : Coupling of 4-bromoindole with a β-keto ester forms the indole-piperidine precursor.
  • Intramolecular Heck Reaction : Pd2(dba)3 catalyzes cyclization to construct the D-ring.
  • Methanolysis : Basic hydrolysis of the methyl ester affords this compound in 56% yield over three steps.

Advantages :

  • Avoids toxic hydrazine reagents.
  • Enables late-stage diversification at C-12 via halogenation.

Trifluoroacetic Anhydride-Mediated Acylation

The Creative Commons method employs trifluoroacetic anhydride (TFAA) to activate lysergic acid for diethylamide formation:

  • Mixed Anhydride Formation : Lysergic acid reacts with TFAA in acetonitrile at −20°C.
  • Amide Coupling : Diethylamine displaces the trifluoroacetyl group, yielding LSD-25.
  • Acid Hydrolysis : Refluxing LSD-25 in aqueous KOH regenerates this compound.

Limitations :

  • Requires strict anhydrous conditions.
  • Low yields (≈25%) due to competing iso-lysergic acid formation.

Reaction Optimization and Challenges

Stereochemical Control

Achieving the desired (6aR,9R,10aS) configuration remains a central challenge. The Pd-catalyzed method achieves 85% enantiomeric excess (ee) using chiral phosphine ligands, whereas classical routes rely on post-synthetic chromatographic separation.

Solvent and Temperature Effects

  • LiHMDS-Mediated Cyclization : Tetrahydrofuran (THF) at −78°C minimizes side reactions during dearomatization.
  • Diazonium Salt Stability : Maintaining reaction temperatures below 5°C prevents decomposition during hydrazide conversion.

Analytical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
XLogP3 −0.9
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar SA 65.6 Ų

Table 2: Comparison of Synthetic Methods

Method Steps Yield (%) Key Reagents Stereoselectivity
Dearomative Coupling 6 18 Pd(OAc)2, LiHMDS d.r. = 1.6:1
Ergot Derivatization 3 12 NH2NH2, HCl/NaNO2 Requires chromatography
Palladium Catalysis 3 56 Pd2(dba)3, HPtBu3BF4 85% ee

Industrial and Regulatory Considerations

Current Good Manufacturing Practice (cGMP) guidelines mandate stringent control over ergot alkaloid starting materials due to their vasoconstrictive properties. The palladium-catalyzed method’s scalability (50 g batch demonstrated) positions it as a viable candidate for industrial production. Regulatory agencies prioritize routes minimizing residual metal catalysts (<10 ppm Pd).

Chemical Reactions Analysis

Stereochemical Lability and Isomerization

Lysergic acid contains two chiral centers (C5 and C8) that are prone to epimerization under specific conditions:

  • Racemization at C5 : The C5 proton is acidic due to conjugation with the indole ring, enabling base-catalyzed epimerization. For example, isolysergic acid reversibly converts to lysergic acid when boiled in methanol or treated with Ba(OH)2_2 at high temperatures .

  • C8 Carboxyl Group Dynamics : The ester/carboxyl group at C8 undergoes stereoselective interconversion, contributing to thermodynamic equilibria between lysergic acid and its isomers .

Table 1: Conditions for Lysergic Acid Isomerization

Isomerization PathwayConditionsOutcomeSource
Lysergic acid ↔ Isolysergic acidBoiling methanol, Ba(OH)2_2, heatRacemization at C5
LSD ↔ Iso-LSDAlkaline pH, metal ions (e.g., EDTA)Epimerization at C8

Hendrickson’s Convergent Approach

This method leverages Suzuki coupling for efficiency :

  • Halogenated Precursors : Indole 61 and pyridine 63 undergo palladium-catalyzed coupling to form tricyclic intermediate 65 .

  • Cyclization : Aldehyde intermediates cyclize to form the D-ring, achieving a 10.6% yield over eight steps .

Degradation Pathways

Lysergic acid derivatives exhibit sensitivity to environmental factors:

  • Photodegradation : UV light induces nucleophilic attack on the C9–C10 double bond, forming inactive lumi-LSD .

  • Hydrolysis : In aqueous solutions, ester groups hydrolyze under acidic or basic conditions. Chlorine in tap water rapidly degrades LSD .

  • Thermal Decomposition : Prolonged exposure to >37°C accelerates racemization and decomposition, particularly in alkaline media .

Table 2: Stability in Biological Samples

ConditionLSD StabilitySource
Urine (25°C, 4 weeks)No significant loss
Plasma (alkaline, 37°C)30% loss over 4 weeks
UV Light ExposureRapid degradation to lumi-LSD
  • LC-MS Detection : Lysergic acid and metabolites (e.g., O-H-LSD) are quantified using advanced chromatography, with a detection limit of ~10 ng/mL .

Functionalization Reactions

  • Amide Formation : Lysergic acid reacts with amines (e.g., diethylamine) under activation by POCl3_3 or peptide coupling reagents to form LSD .

  • Esterification : Methylation at C8 via MeOTf or diazomethane yields stable esters for further derivatization .

Comparison with Similar Compounds

Lysergic Acid Diethylamide (LSD)

  • Structure : LSD substitutes the hydroxyl group of lysergic acid with a diethylamide moiety .
  • Pharmacology: Potent 5-HT₂A receptor agonist, inducing hallucinogenic effects at doses as low as 20–30 µg .
  • Toxicity : Low acute toxicity (LD₅₀ ~0.2 mg/kg in rats) but high psychoactive potency .

Lisuride

  • Structure : Shares the ergoline backbone but differs in the amide linker orientation compared to LSD .
  • Pharmacology: Non-hallucinogenic 5-HT₂A agonist with dopaminergic activity; used clinically for Parkinson’s disease and hyperprolactinemia .

Ergopeptines (e.g., Ergovaline)

  • Structure : Lysergic acid linked to cyclic tripeptides .
  • Pharmacology : Potent vasoconstrictors with higher toxicity than lysergic acid; ergovaline causes chronic ergotism in livestock .

Lysergamides (e.g., Metergoline, Lysergamine)

  • Structure : Simple amide derivatives of lysergic acid .
  • Pharmacology : Metergoline acts as a serotonin antagonist, while lysergamine shows moderate receptor affinity .

Pharmacological Profiles

Compound Receptor Affinity Toxicity (vs. Lysergic Acid) Key Effects
LSD 5-HT₂A agonist (Ki = 1.1 nM) Higher psychoactive potency Hallucinations, sensory distortion
Lisuride 5-HT₂A/D₂ agonist Lower hallucinogenic risk Anti-Parkinsonian, prolactin inhibition
Ergovaline α-adrenergic agonist High (vasoconstriction) Ergotism, reduced livestock productivity
Methylergonovine 5-HT antagonist Moderate Uterine contraction, migraine relief

Stability and Analytical Challenges

Lysergic acid derivatives are prone to photodegradation, forming inactive isolysergic acid . Analytical methods (e.g., LC-MS) rely on lysergic acid as a reference standard for detecting LSD and related compounds in forensic and clinical settings .

Q & A

Q. How is lysergic acid utilized as a precursor in LSD synthesis, and what methodological challenges arise during its chemical modification?

Lysergic acid serves as the foundational structure for synthesizing LSD via diethylamide substitution. Key challenges include the oxidation of elymoclavine to lysergic acid, as conventional oxidizing agents often yield hydroxylated byproducts (e.g., penniclavine) instead of the desired aldehyde intermediates . The process requires precise control of reaction conditions (e.g., dimethyl sulfoxide and acetic anhydride) to avoid side reactions . Methodological refinements, such as optimizing solvent systems and catalyst selection, are critical for improving yield and purity.

Q. What analytical techniques are validated for identifying lysergic acid derivatives in forensic and pharmacological research?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for detecting lysergic acid derivatives like LSD. These methods rely on reference standards of lysergic acid for calibration, enabling quantification at nanogram levels in biological matrices . Recent advancements include high-resolution LC-MS/MS for differentiating structural analogs (e.g., lysergic acid α-hydroxyethylamide vs. ergometrine) based on fragmentation patterns .

Q. What experimental models assess the vasoactive properties of lysergic acid, and what are their limitations?

The bovine lateral saphenous vein bioassay is widely used to study vasoconstriction. Lysergic acid exhibits minimal vasoactivity (15.6% of norepinephrine response at 1×10⁻⁴ M), contrasting with ergovaline, which bioaccumulates and induces sustained contractions . Limitations include species-specific receptor affinities and the need for supraphysiological concentrations to observe effects in vitro .

Advanced Research Questions

Q. How do biosynthetic pathways of lysergic acid differ between Clavicipitaceae and Aspergillus species, and what genetic evidence supports their independent evolution?

Clavicipitaceae fungi (e.g., Claviceps) and Aspergillus species (e.g., A. leporis) produce lysergic acid via orthologous genes (e.g., eas clusters) for early pathway steps (e.g., chanoclavine-I cyclization). However, Aspergillus employs distinct genes (e.g., non-ribosomal peptide synthetases) to synthesize lysergic acid α-hydroxyethylamide (LAH), unlike Clavicipitaceae’s lysergyl peptide ligases . Phylogenetic analysis of easO and easP confirms horizontal gene transfer and convergent evolution in amide bond formation .

Q. How do researchers address contradictions in studies on lysergic acid derivatives' genotoxic effects, and what methodological considerations are critical for replication?

Early studies reported chromosomal breaks in LSD-treated leukocytes , but subsequent in vivo analyses found no significant damage . Discrepancies arise from differences in experimental design: in vitro studies often use higher concentrations than physiologically relevant doses. Recent guidelines emphasize dose-response validation, controlled cell culture conditions, and blinded scoring of chromosomal aberrations to improve reproducibility .

Q. What pharmacokinetic parameters are critical in designing clinical trials involving lysergic acid derivatives, and how are they quantified?

Key parameters include plasma half-life (3.6±0.9 hr for LSD), bioavailability (71% oral absorption), and metabolite profiles (e.g., O-H-LSD). Phase I trials use LC-MS to quantify plasma concentrations and correlate them with psychometric scales (e.g., State-Trait Anxiety Inventory) . Dosing protocols must account for sex differences (e.g., higher LSD exposure in females) and interindividual variability in cytochrome P450 metabolism .

Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis Oxidation optimization, chromatographySolvent polarity, reaction time
Analytical LC-MS/MS, GC-MSFragmentation patterns, calibration curves
Vasoactivity Saphenous vein bioassayDose normalization to norepinephrine
Biosynthesis Phylogenomics, gene knockoutGene cluster annotation, enzyme kinetics
Pharmacokinetics Phase I trials, metabolite profilingPlasma half-life, sex-adjusted dosing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.